(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(8-3-9-10)2-4(7)6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m0/s1 |
InChI Key |
CSYASGBTZRLRSE-BYPYZUCNSA-N |
Isomeric SMILES |
CN1C(=NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CN1C(=NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation Method
A prominent method reported involves the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are close analogs structurally related to the target compound, using microwave irradiation to facilitate ring closure and amide formation in a one-pot process.
Starting Materials : Succinic anhydride, aminoguanidine hydrochloride, and various amines.
-
- Preparation of N-guanidinosuccinimide intermediate from succinic anhydride.
- Nucleophilic ring opening of the cyclic imide by amines under microwave irradiation (typically at 170–180 °C for 20–30 minutes).
- Cyclocondensation leading to the formation of the 1,2,4-triazole ring fused to the propanoic acid backbone.
Optimization : Solvent screening showed acetonitrile as optimal for yield improvement (up to 79%). Reaction temperature and time were optimized to balance yield and purity.
Scope and Limitations : This method works well with aliphatic amines but shows limitations with less nucleophilic aromatic amines, which require alternative pathways involving N-arylsuccinimides and aminoguanidine hydrochloride under microwave conditions.
Advantages : High purity products obtained with simplified purification; reaction times significantly reduced compared to conventional heating.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 |
| 4 | Acetonitrile | 180 | 25 | 75 |
| 5 | Acetonitrile | 170 | 25 | 79 |
(Table adapted from optimization studies of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides synthesis)
Alkylation and Ring-Opening Strategy
Another synthetic route involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by oxazoline ring-opening and oxidation to yield the desired amino acid derivative.
-
- Alkylation of 1H-1,2,4-triazole with an alkyl halide or tosylate derivative to form N-substituted triazole intermediates.
- Ring-opening of oxazoline intermediates to introduce the amino acid side chain.
- Oxidation to convert intermediates into the final propanoic acid derivative.
Reaction Conditions : Typically performed in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures (e.g., 120 °C) with bases such as potassium carbonate and phase transfer catalysts like tetrabutylammonium bromide to enhance alkylation efficiency.
Outcome : This method allows selective formation of the 1-substituted triazole isomer, which is crucial for the biological activity of the final compound.
Conventional Multi-Step Synthesis
Conventional methods often involve:
- Protection of amino groups (e.g., tert-butyloxycarbonyl protection).
- Stepwise construction of the triazole ring via condensation reactions.
- Final deprotection and purification steps.
These methods, while reliable, tend to be longer and less efficient compared to microwave-assisted synthesis.
Research Outcomes and Analysis
Yield and Purity : Microwave-assisted methods have demonstrated improved yields (up to ~79%) and high purity products with simplified workup procedures.
Reaction Scope : The microwave-assisted approach is versatile for various amines, enabling the synthesis of diverse derivatives structurally related to (2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid.
Stereochemistry : The chiral center at the α-carbon is preserved throughout the synthesis, retaining the (2S) configuration essential for biological activity.
Biological Relevance : The triazole moiety confers significant biological activities, including potential kinase inhibition and antimicrobial properties, making the synthetic accessibility of this compound valuable for drug discovery.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Microwave-Assisted Cyclocondensation | One-pot synthesis, uses N-guanidinosuccinimide, amines, microwave irradiation | High yield, short reaction time, high purity | Limited with aromatic amines without modification |
| Alkylation and Ring-Opening | Alkylation of triazole, oxazoline ring-opening, oxidation | Selective N1-substitution, good control | Multi-step, requires careful control of conditions |
| Conventional Multi-Step | Protection, condensation, deprotection | Well-established, reliable | Longer reaction times, lower efficiency |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole ring or amino acid are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or amino acid moiety.
Scientific Research Applications
(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The triazole ring can also interact with various biological pathways, influencing cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Containing Amino Acids
a) (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid
- Structure : Substituted with a benzotriazole (fused benzene-triazole) group.
- Molecular Formula : C₉H₁₀N₄O₂ (MW: 206.20 g/mol) .
- Benzotriazole derivatives are often used as corrosion inhibitors or protease inhibitors, suggesting divergent applications compared to the target compound .
b) 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic Acid
Heterocyclic Variants
a) Thiazole-Containing Analog: (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid
- Structure : Incorporates a thiazole ring (sulfur-containing heterocycle) and aryl substituents.
- Key Differences :
b) Imidazole-Containing Analog: 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-isocyanatoacetyl)amino]propanoyl]amino]acetic Acid
Pyridine and Quinoline Derivatives
a) 6-Aminopyridine-2-carboxylic Acid Derivatives
- Structure: Pyridine ring with amino and carboxylic acid groups.
- Example: (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS: 1393524-16-7) .
- Oxan-4-yl (tetrahydropyran) substituents enhance hydrophilicity, contrasting with triazole’s moderate polarity .
b) Quinoline-Based Triazole Compound
- Structure: (2S,3S)-Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
- Key Differences: The triazole is embedded in a complex quinoline scaffold, indicating applications in drug coformers or kinase inhibitors. Fluorine substituents enhance metabolic stability and binding affinity .
Comparative Analysis: Structural and Functional Implications
Biological Activity
(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid is an amino acid derivative notable for its unique triazole ring structure. This compound has garnered attention for its potential biological activities, including enzyme inhibition, antimicrobial properties, and applications in various therapeutic contexts. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 170.17 g/mol. The presence of the triazole ring contributes to its distinct chemical properties, enabling various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H10N4O2 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | CSYASGBTZRLRSE-BYPYZUCNSA-N |
1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes. Its mechanism typically involves binding to the active sites of enzymes, thereby blocking substrate interactions. This property is particularly significant in drug development for conditions such as cancer and metabolic disorders.
2. Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. Studies have shown that derivatives of triazole compounds can enhance the efficacy of existing antibiotics by providing synergistic effects.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several triazole derivatives, this compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be below 100 µg/mL for several strains tested.
3. Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival in vitro.
Research Findings: Neuroprotection
A study involving PC12 cells exposed to neurotoxic agents revealed that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound's ability to inhibit reactive oxygen species (ROS) production was identified as a key mechanism.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Key Mechanisms:
- Enzyme Binding: The compound binds to the active sites of enzymes involved in metabolic pathways.
- Receptor Modulation: It may modulate receptor activity by influencing ligand binding dynamics.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Amino-5-methyltriazole | Contains a methyl group on the triazole ring | Enhanced solubility |
| 5-Amino-1H-tetrazole | Features a tetrazole ring instead of triazole | Stronger biological activity against pathogens |
| 3-Aminopropanoic acid | Simple amino acid structure without the triazole | Basic amino acid properties |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized triazole precursors. Key steps include:
-
Triazole Ring Formation : Cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions .
-
Chiral Center Introduction : Asymmetric hydrogenation or enzymatic resolution to achieve the (2S) configuration .
-
Propanoic Acid Linkage : Coupling reactions (e.g., Michael addition) with protected amino acid intermediates, followed by deprotection .
-
Critical Parameters : Temperature (60–100°C), solvent choice (DMF or THF for solubility), and reaction time (12–24 hrs) significantly impact yield and purity .
| Synthesis Optimization Table |
|----------------------------------|------------------------------------------|
| Step | Optimal Conditions |
| Triazole Formation | H2SO4 catalyst, 80°C, 6 hrs |
| Chiral Resolution | Lipase-mediated kinetic resolution |
| Coupling Reaction | DMF solvent, 70°C, 12 hrs |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- X-ray Crystallography : For absolute stereochemical confirmation using programs like SHELXL .
- NMR Spectroscopy : 1H/13C NMR to verify triazole proton signals (δ 7.8–8.2 ppm) and chiral center integrity .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., 199.18 g/mol for the free acid) .
- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>98%) .
Advanced Research Questions
Q. How does the 1-methyl-1H-1,2,4-triazol-5-yl moiety influence the compound’s interaction with biological targets?
- Methodological Answer : The triazole group enhances hydrogen-bonding and π-π stacking with enzymes or receptors. Key studies include:
-
Molecular Docking : Simulations (e.g., AutoDock Vina) show triazole interactions with ATP-binding pockets in kinases .
-
Enzymatic Assays : Competitive inhibition assays (IC50 values) against metalloproteases reveal potency changes upon triazole modification .
-
SAR Analysis : Comparing analogs (e.g., 1H-1,2,3-triazol-5-yl vs. 1-methyl-1H-1,2,4-triazol-5-yl) highlights steric and electronic effects on binding .
| Biological Activity Comparison |
|-----------------------------------|-------------------------------|
| Analog | IC50 (μM) |
| Target Compound | 0.45 ± 0.12 |
| 1H-1,2,3-Triazol-5-yl Analog | 1.89 ± 0.31 |
Q. What computational strategies are effective for predicting the compound’s metabolic stability?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites, focusing on CYP450-mediated oxidation of the triazole ring .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to oxidative degradation (e.g., C-H bonds in triazole: BDE ≈ 85 kcal/mol) .
- Metabolite Identification : LC-MS/MS fragmentation patterns after incubation with liver microsomes .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activities of structural analogs be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or stereochemical impurities. Mitigation strategies:
- Standardized Assays : Use uniform protocols (e.g., fixed ATP concentration in kinase assays) .
- Chiral Purity Verification : Re-analyze legacy samples via HPLC to rule out enantiomeric interference .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., exclude non-GLP-compliant results) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
